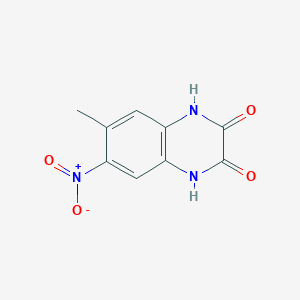
6-Methyl-7-nitroquinoxaline-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-7-nitroquinoxaline-2,3-diol (MNQX) is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It is widely used in scientific research as a tool to investigate the role of AMPA receptors in synaptic transmission and plasticity.
科学的研究の応用
Antioxidant Activity and Environmental Impact
Research highlights the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds structurally related to "6-Methyl-7-nitroquinoxaline-2,3-diol". These SPAs have been detected in various environmental matrices and human samples, indicating their widespread use and potential for bioaccumulation. Studies suggest that some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic, emphasizing the need for novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).
Analytical Methods for Antioxidant Determination
The review on analytical methods used in determining antioxidant activity elaborates on various tests, such as ORAC, HORAC, TRAP, and TOSC, which are crucial for assessing the antioxidant capacity of complex samples, including those containing "6-Methyl-7-nitroquinoxaline-2,3-diol" or similar compounds. These methods rely on spectrophotometry to assess the kinetics or equilibrium states of antioxidant reactions (Munteanu & Apetrei, 2021).
Environmental and Toxicological Concerns
Paraquat poisonings and their mechanisms of lung toxicity are discussed, providing insight into the toxicological effects of certain chemical compounds on the lung and their potential treatment. This research can inform the understanding of related compounds' impacts on human health and environmental safety (Dinis-Oliveira et al., 2008).
Advanced Oxidation Processes
The review on the degradation of acetaminophen by advanced oxidation processes sheds light on the mechanisms, by-products, and biotoxicity of degradation pathways. This knowledge is applicable to understanding how similar compounds, including "6-Methyl-7-nitroquinoxaline-2,3-diol", might be treated or transformed in environmental settings, thereby mitigating their impact (Qutob et al., 2022).
Biologically Produced Diols
The downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol reviews the separation methods for these diols from fermentation broth, highlighting the economic and efficiency challenges. This research is relevant for understanding the industrial and biotechnological applications of "6-Methyl-7-nitroquinoxaline-2,3-diol" and similar compounds in producing valuable biochemicals (Xiu & Zeng, 2008).
特性
IUPAC Name |
6-methyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-4-2-5-6(3-7(4)12(15)16)11-9(14)8(13)10-5/h2-3H,1H3,(H,10,13)(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREQQHQFADBYHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-7-nitroquinoxaline-2,3-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-dimethyl-8-(2-morpholinoethyl)-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397998.png)
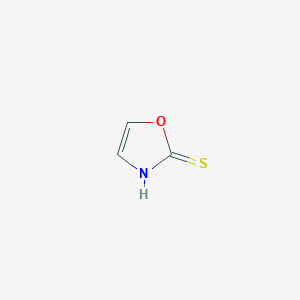
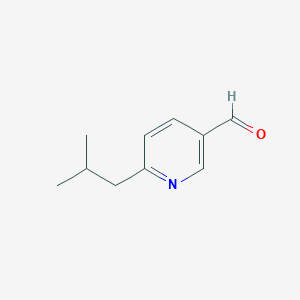
![N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea](/img/structure/B2398001.png)
![5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B2398005.png)
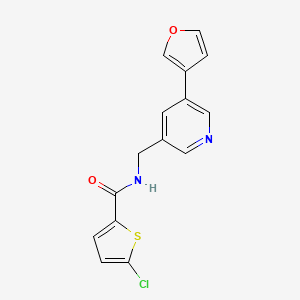
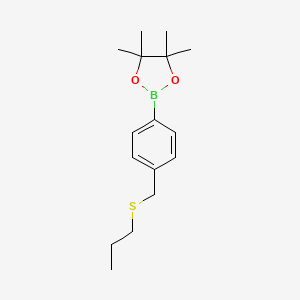
![(3aR,4S,6R,6aS)-6-(7-chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2398009.png)
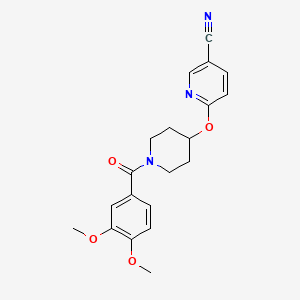
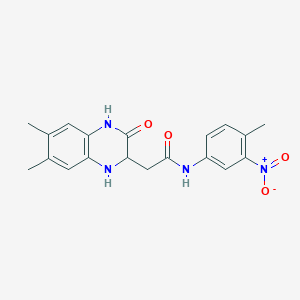
![5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2398013.png)
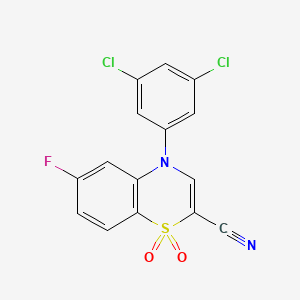
![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2398020.png)
![1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2398021.png)